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Introduction
AMG 160 is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) immuno-oncology

therapy designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).

[1][2][3] This document provides detailed application notes and protocols for the preclinical

administration of AMG 160, summarizing key quantitative data and experimental

methodologies from in vitro and in vivo studies.

Mechanism of Action: AMG 160 functions by simultaneously binding to Prostate-Specific

Membrane Antigen (PSMA) on prostate cancer cells and the CD3 epsilon subunit of the T-cell

receptor complex on T-cells.[1][4] This dual binding redirects and activates cytotoxic T-cells to

recognize and eliminate PSMA-expressing tumor cells, independent of T-cell receptor

specificity. The engagement of CD3 initiates a signaling cascade within the T-cell, leading to its

activation, proliferation, cytokine release, and ultimately, the lysis of the cancer cell.
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Cell Line Cancer Type Parameter Value Reference

PSMA-

expressing

prostate cancer

cell lines

Prostate Cancer
Half-maximal

lysis (EC50)
6–42 pmol/L

C4-2 (PSMA

positive)
Prostate Cancer

T-cell Activation

(CD25, CD69, 4-

1BB, PD-1)

Dose-dependent

increase

PC-3 (PSMA

negative)
Prostate Cancer T-cell Activation

No significant

activation
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Model Tumor Type Treatment
Dosing
Schedule

Outcome Reference

22Rv-1

Xenograft

(NOD/SCID

mice)

mCRPC
AMG 160

(0.02 mg/kg)
Once weekly

63% tumor

growth

inhibition

(Day 26)

22Rv-1

Xenograft

(NOD/SCID

mice)

mCRPC
AMG 160

(0.2 mg/kg)
Once weekly

91% tumor

growth

inhibition

(Day 26),

tumor

regression

22Rv-1

Xenograft

(NOD/SCID

mice)

mCRPC
AMG 160 (2

mg/kg)
Once weekly

91% tumor

growth

inhibition

(Day 26)

CTG-2428

PDX (NSG-

B2M mice)

mCRPC

AMG 160 (10

mg/kg) + anti-

PD-1 (30

mg/kg)

Every other

day for 22

days

Enhanced

antitumor

response

compared to

monotherapy

Pharmacokinetic Parameters
Species Parameter Value Reference

Non-human primate

(NHP)
Half-life

Approximately one

week
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This protocol outlines the methodology to assess the in vitro potency of AMG 160 in mediating

T-cell killing of PSMA-expressing prostate cancer cells.

Materials:

PSMA-positive prostate cancer cell line (e.g., 22Rv-1, C4-2)

PSMA-negative prostate cancer cell line (e.g., PC-3) as a negative control

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

AMG 160

Control BiTE® molecule (non-targeting)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well flat-bottom plates

Cytotoxicity assay kit (e.g., LDH release assay or a fluorescence-based method)

Flow cytometer and antibodies for T-cell activation markers (CD25, CD69)

Procedure:

Target Cell Preparation:

Culture PSMA-positive and PSMA-negative prostate cancer cells to ~80% confluency.

Harvest cells using a non-enzymatic cell dissociation solution.

Wash the cells with culture medium and resuspend to a concentration of 2 x 10^5

cells/mL.

Plate 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

Incubate for 12-24 hours to allow for cell adherence.

Effector Cell Preparation:
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Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Alternatively, isolate T-cells from PBMCs using a pan-T-cell isolation kit.

Wash and resuspend effector cells in culture medium.

Co-culture and Treatment:

Prepare serial dilutions of AMG 160 and the control BiTE® molecule in culture medium.

Add effector cells to the wells containing the target cells at an effector-to-target (E:T) ratio

of 10:1.

Add the diluted AMG 160 or control BiTE® to the co-culture wells.

Include control wells with:

Target cells and effector cells without any BiTE®

Target cells only (for spontaneous lysis)

Target cells with a lysis agent (for maximum lysis)

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

Assessment of Cytotoxicity:

After incubation, measure cell lysis using a standard cytotoxicity assay (e.g., LDH assay)

according to the manufacturer's instructions.

Calculate the percentage of specific lysis for each concentration of AMG 160.

Assessment of T-cell Activation:

At the end of the co-culture period, carefully collect the supernatant for cytokine analysis

(e.g., ELISA for IFN-γ, TNF-α).
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Gently harvest the cells and stain with fluorescently labeled antibodies against T-cell

activation markers (e.g., CD25, CD69).

Analyze the expression of activation markers on the T-cell population using a flow

cytometer.

In Vivo Xenograft Model of mCRPC
This protocol describes the establishment of a patient-derived xenograft (PDX) or cell line-

derived xenograft (CDX) model to evaluate the antitumor efficacy of AMG 160 in vivo.

Materials:

Immunodeficient mice (e.g., NOD/SCID or NSG)

PSMA-positive human prostate cancer cells (e.g., 22Rv-1) or tumor fragments from a

patient-derived xenograft (e.g., CTG-2428)

Human T-cells

AMG 160

Vehicle control

Calipers for tumor measurement

Procedure:

Tumor Implantation:

For a CDX model, subcutaneously inject approximately 1-5 x 10^6 22Rv-1 cells in a

suitable matrix (e.g., Matrigel) into the flank of each mouse.

For a PDX model, surgically implant a small tumor fragment subcutaneously.

Monitor the mice regularly for tumor growth.

T-cell Administration:
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Once tumors reach a palpable size (e.g., ~150-200 mm³), administer human T-cells.

Activated and expanded human T-cells are typically injected intraperitoneally (i.p.) or

intravenously (i.v.).

AMG 160 Administration:

A few days after T-cell administration, begin treatment with AMG 160.

Administer AMG 160 (e.g., at doses of 0.02, 0.2, or 2 mg/kg) or vehicle control via a

suitable route, typically intravenously (i.v.) or intraperitoneally (i.p.).

The dosing schedule is typically once weekly.

Tumor Growth Monitoring and Efficacy Evaluation:

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor

volume can be calculated using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of general health and potential toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry for immune cell infiltration).

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle

control group.

Monitoring for Cytokine Release Syndrome (CRS):

Monitor mice for clinical signs of CRS, which can include ruffled fur, hunched posture, and

reduced activity.

Collect blood samples at specified time points after AMG 160 administration to measure

serum levels of human cytokines (e.g., IFN-γ, TNF-α, IL-6) using a multiplex

immunoassay.
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AMG 160 Mechanism of Action
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Caption: AMG 160 forms an immunological synapse between T-cells and prostate cancer cells.
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Caption: Intracellular signaling cascade upon CD3 engagement by AMG 160 in T-cells.
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Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for assessing the in vivo efficacy of AMG 160 in xenograft models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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